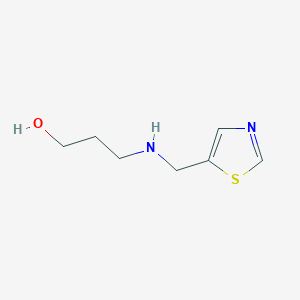
2-Cyclopropanecarbonylcycloheptane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonylcycloheptane-1,3-dione is a chemical compound with the molecular formula C11H14O3 It is a derivative of cycloheptane-1,3-dione, featuring a cyclopropane ring attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction is carried out under controlled conditions to ensure the stereoselective formation of the desired product . The reaction conditions often include the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-Cyclopropanecarbonylcycloheptane-1,3-dione has several scientific research applications, including:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Cyclopropanecarbonylcycloheptane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
Cyclopentane-1,3-dione: Another similar compound with a five-membered ring.
2,5-Diphenyl-1,3-oxazoline: A compound with a different ring structure but similar functional groups.
Uniqueness
2-Cyclopropanecarbonylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of a cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c12-8-3-1-2-4-9(13)10(8)11(14)7-5-6-7/h7,10H,1-6H2 |
InChI Key |
LBPSDLMWRXABHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


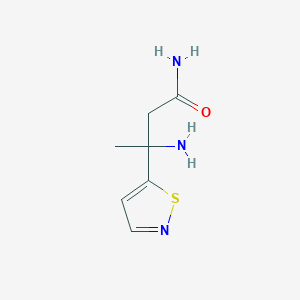
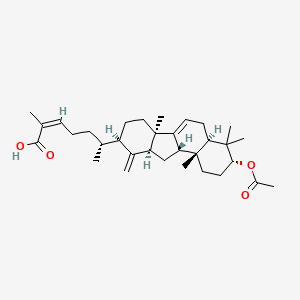
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
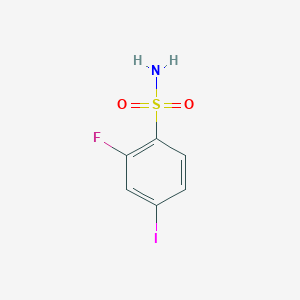
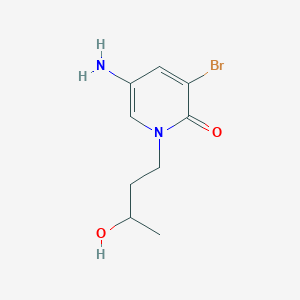
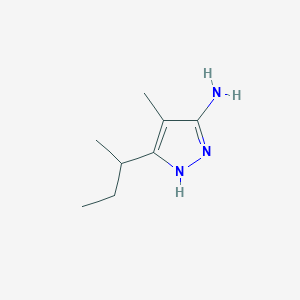
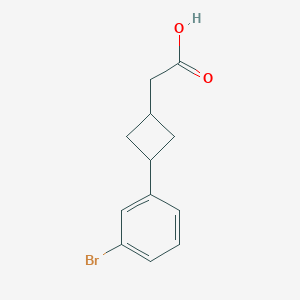
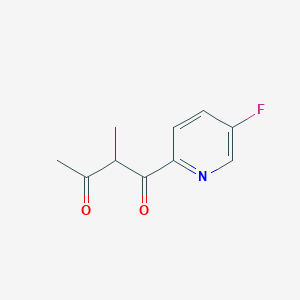
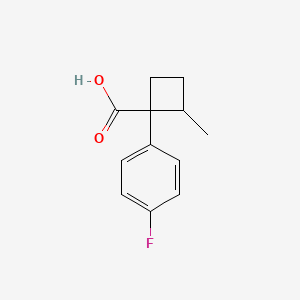
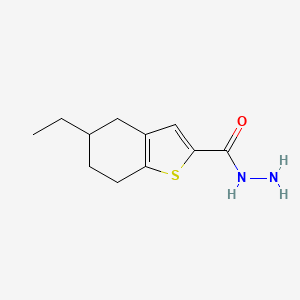
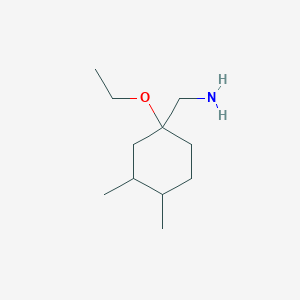
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
